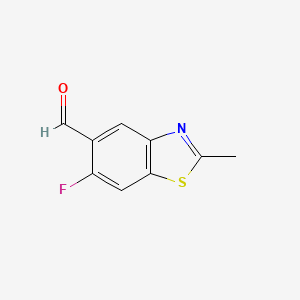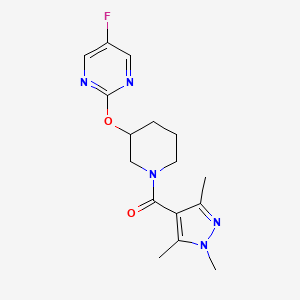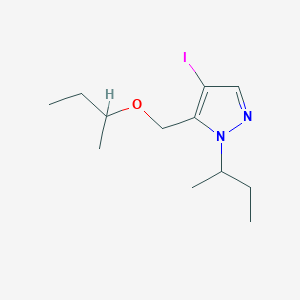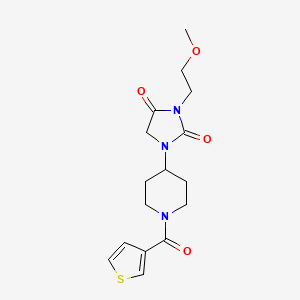![molecular formula C18H24N2O2 B2502803 N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2411296-90-5](/img/structure/B2502803.png)
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide, also known as CEP-33779, is a small-molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide inhibits the NF-κB pathway, which plays a critical role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and cellular stress, and promotes the expression of genes involved in inflammation, cell proliferation, and survival. N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide binds to the inhibitor of NF-κB kinase (IKK) complex, which is responsible for activating NF-κB, and prevents its activation.
Biochemical and Physiological Effects:
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, it has been shown to reduce the production of autoantibodies and inflammatory mediators.
实验室实验的优点和局限性
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to be effective in various animal models of diseases, indicating its potential therapeutic applications. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of results. It also has low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide. In cancer research, it can be further studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy. In inflammation research, it can be further studied for its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, it can be further studied for its potential use in treating autoimmune diseases, such as lupus and multiple sclerosis. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 4-(4-bromophenyl)piperidine with 2-bromoacetophenone to form a ketone intermediate. This intermediate is then treated with propargyl bromide in the presence of a base to form the alkyne intermediate. The final step involves the coupling of the alkyne intermediate with 4-aminobenzoyl chloride to form N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide.
科学研究应用
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In inflammation research, it has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases. In autoimmune disorder research, it has been shown to reduce autoimmune responses and improve symptoms in animal models of autoimmune diseases.
属性
IUPAC Name |
N-[4-(4-propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-17(21)19-16-7-5-15(6-8-16)18(22)20-11-9-14(10-12-20)13(2)3/h4-8,13-14H,1,9-12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZKMNRPXQEKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)
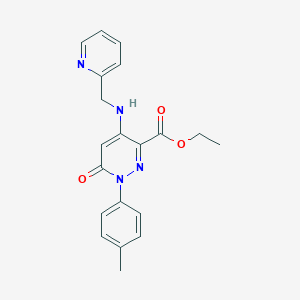
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)
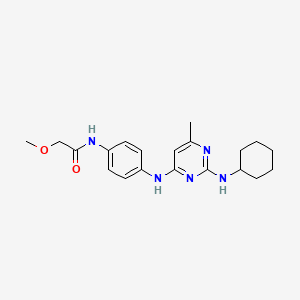
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)
